molecular formula C18H19NO3 B8349043 4-[3-(Benzyloxy)-4-methoxyphenyl]pyrrolidin-2-one CAS No. 57724-78-4

4-[3-(Benzyloxy)-4-methoxyphenyl]pyrrolidin-2-one

Cat. No. B8349043
M. Wt: 297.3 g/mol
InChI Key: QLIBRFKGUKUNLP-UHFFFAOYSA-N
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Patent
US07235579B2

Procedure details

The compounds of the present invention may be prepared conventionally. Some of the known processes that can be used are described below. All starting materials are known or can be conventionally prepared from known starting materials. Preparation of Starting Material (Scheme I) Enantiomerically pure rolipram, 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone, and the starting material 4-(3-benzyloxy-4-methoxyphenyl)-2-pyrrolidone were prepared as shown in scheme I and in a similar fashion as described previously (J. Demnitz, et. al., Enantiodivergent synthesis of (R)-and (S)-Rolipram, Molecules, 1998, 3, 107-119). Thus, appropriately substituted benzaldehydes were condensed with monomethyl malonate to provide the corresponding methyl cinnamyl esters after decarboxylation. Conjugate addition of nitromethane using tetramethyl guanidine as base provided methyl 4-nitro-3-(substituted-phenyl)butyrate. Racemic 4-(3-benzyloxy-4-methoxyphenyl)-2-pyrrolidone was produced in 85% yield by selective reduction of the nitro group to the corresponding amine using NiCl2 and NaBH4 (Osby, J. O.; Ganem, B., Rapid and efficient reduction of aliphatic nitro compounds to amines, Tetrahedron Lett., 1985, 26, 6413-6416) and subsequent treatment with K2CO3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:15]2[CH2:20][NH:19][C:17](=[O:18])[CH2:16]2)=[CH:7][C:8]=1[O:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.CO[C:23]1C=CC([C@H]2CNC(=O)C2)=C[C:24]=1OC1CCCC1.C(OC)(=O)CC([O-])=O>>[CH2:10]([O:9][C:8]1[CH:7]=[C:6]([CH:15]2[CH2:20][NH:19][C:17](=[O:18])[CH2:16]2)[CH:5]=[CH:4][C:3]=1[O:2][CH3:1])[C:14]1[CH:13]=[CH:12][CH:11]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1OC2CCCC2)C3CC(=O)NC3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C1CC(NC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Step Three
Name
substituted benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compounds of the present invention may be prepared conventionally
CUSTOM
Type
CUSTOM
Details
can be conventionally prepared

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)C1CC(NC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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